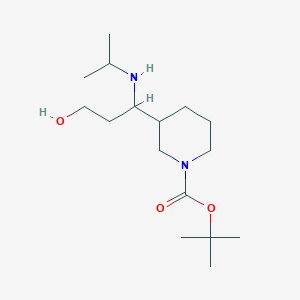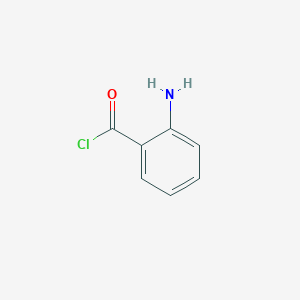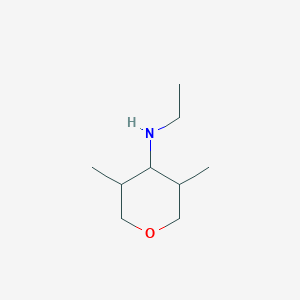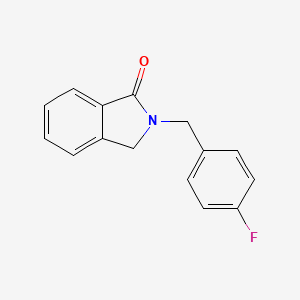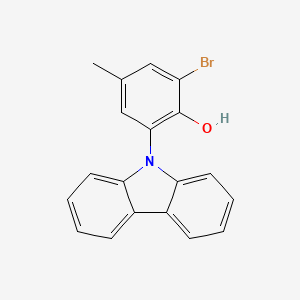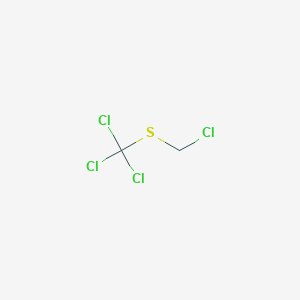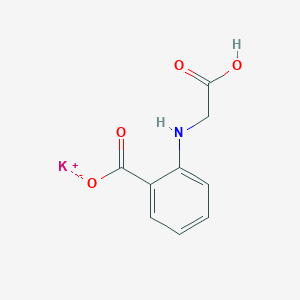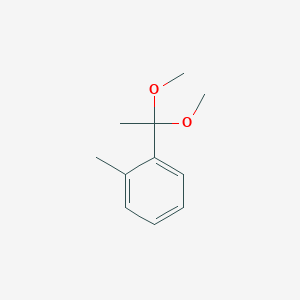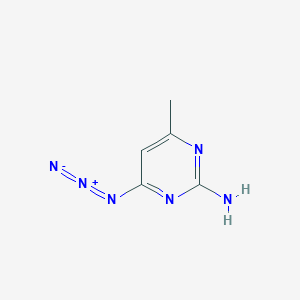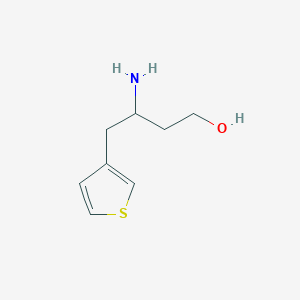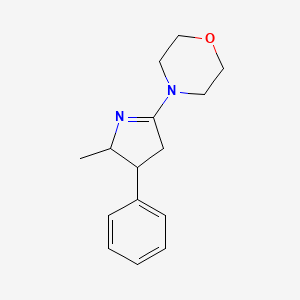
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- is a heterocyclic organic compound that features both a morpholine ring and a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- typically involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be summarized as follows:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves reduction to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize solid-phase synthesis techniques, which allow for efficient and high-yield production. These methods involve the use of solid supports to facilitate the cyclization and reduction reactions, resulting in the formation of the morpholine ring .
化学反応の分析
Types of Reactions
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the morpholine and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced forms of the compound .
科学的研究の応用
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- include:
Morpholine Derivatives: Such as 4-methylmorpholine and 4-phenylmorpholine.
Pyrrole Derivatives: Such as N-substituted pyrroles and pyrrole-containing heterocycles.
Uniqueness
The uniqueness of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- lies in its dual-ring structure, which combines the properties of both morpholine and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
50901-95-6 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
4-(2-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-5-yl)morpholine |
InChI |
InChI=1S/C15H20N2O/c1-12-14(13-5-3-2-4-6-13)11-15(16-12)17-7-9-18-10-8-17/h2-6,12,14H,7-11H2,1H3 |
InChIキー |
KBPPQMHSTCMNGW-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(=N1)N2CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
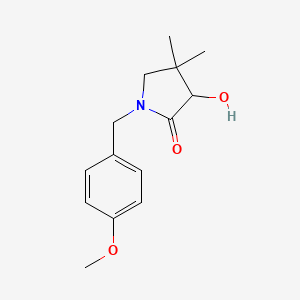
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
